4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Description
4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications.
Scientific Research Applications
Synthesis and Chemical Properties
Bischler–Napieralski Isoquinoline Synthesis : A study conducted by Doi, Shirai, and Sato (1997) explored the Bischler–Napieralski isoquinoline synthesis, which is relevant to the formation of tetrahydroquinoline compounds like the one . They found that this reaction produces both normal and abnormal products, with a focus on the reaction mechanisms involved (Doi, Shirai, & Sato, 1997).
Novel Synthesis Routes : Toda, Sakagami, and Sano (1999) developed a novel synthesis method for tetrahydroquinolines using a Pummerer-Type reaction. This method provides an efficient route for synthesizing compounds like 4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (Toda, Sakagami, & Sano, 1999).
Rhodium-Catalyzed Synthesis : Song et al. (2010) investigated a rhodium-catalyzed oxidative coupling method for synthesizing polycyclic amides, which could be applicable in the synthesis of complex structures like the one (Song et al., 2010).
Applications in Pharmacology
Sigma-2 Receptor Probes : Xu et al. (2005) conducted a study on benzamide analogues similar to the compound , focusing on their potential as sigma-2 receptor probes. They found that these compounds exhibit high affinity for sigma-2 receptors, which is valuable for in vitro studies (Xu et al., 2005).
Potential for PET Radiotracers : A study by Abate et al. (2011) on arylamides hybrids of high-affinity σ2 receptor ligands, similar to the compound , indicated their potential use in the development of PET radiotracers for tumor diagnosis (Abate et al., 2011).
Radioligand Binding Studies : Research by Graulich et al. (2006) on methoxylated tetrahydroisoquinolinium derivatives, which share structural similarities with the compound of interest, demonstrated their affinity for apamin-sensitive binding sites. This suggests potential applications in neurological research (Graulich et al., 2006).
properties
IUPAC Name |
4-ethoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-26-19-10-7-17(8-11-19)21(24)22-18-9-6-16-5-4-12-23(13-14-25-2)20(16)15-18/h6-11,15H,3-5,12-14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJXFNXNCSPVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide |
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